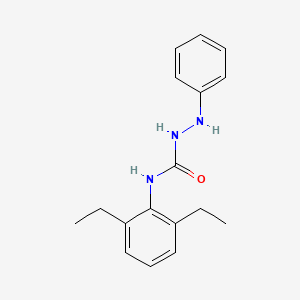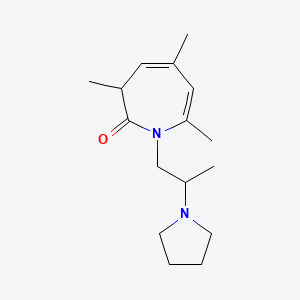
3,5,7-Trimethyl-1-(2-(1-pyrrolidinyl)propyl)-1,3-dihydro-2H-azepin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5,7-Trimethyl-1-[2-(1-pyrrolidinyl)propyl]-1,3-dihydro-2H-azepin-2-one is a chemical compound with the molecular formula C16H26N2O and a molecular weight of 262.398 It is known for its unique structure, which includes a pyrrolidine ring and an azepinone core
Métodos De Preparación
The synthesis of 3,5,7-trimethyl-1-[2-(1-pyrrolidinyl)propyl]-1,3-dihydro-2H-azepin-2-one involves several steps. One common synthetic route includes the reaction of a suitable azepinone precursor with a pyrrolidine derivative under controlled conditions . The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
3,5,7-Trimethyl-1-[2-(1-pyrrolidinyl)propyl]-1,3-dihydro-2H-azepin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the azepinone or pyrrolidine rings are replaced with other groups.
Aplicaciones Científicas De Investigación
3,5,7-Trimethyl-1-[2-(1-pyrrolidinyl)propyl]-1,3-dihydro-2H-azepin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,5,7-trimethyl-1-[2-(1-pyrrolidinyl)propyl]-1,3-dihydro-2H-azepin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
3,5,7-Trimethyl-1-[2-(1-pyrrolidinyl)propyl]-1,3-dihydro-2H-azepin-2-one can be compared with similar compounds such as:
- 3,5,7-Trimethyl-1-[2-(2,2,4-trimethyl-1-pyrrolidinyl)ethyl]-1,3-dihydro-2H-azepin-2-one
- 3,5,7-Trimethyl-1-[2-(1-piperidinyl)ethyl]-1,3-dihydro-2H-azepin-2-one
- 3,5,7-Trimethyl-1-[2-(4-morpholinyl)ethyl]-1,3-dihydro-2H-azepin-2-one
These compounds share structural similarities but differ in the substituents on the azepinone and pyrrolidine rings, which can influence their reactivity and applications.
Propiedades
Número CAS |
1676-50-2 |
|---|---|
Fórmula molecular |
C16H26N2O |
Peso molecular |
262.39 g/mol |
Nombre IUPAC |
3,5,7-trimethyl-1-(2-pyrrolidin-1-ylpropyl)-3H-azepin-2-one |
InChI |
InChI=1S/C16H26N2O/c1-12-9-13(2)16(19)18(14(3)10-12)11-15(4)17-7-5-6-8-17/h9-10,13,15H,5-8,11H2,1-4H3 |
Clave InChI |
SJFGMTIVTZSZIV-UHFFFAOYSA-N |
SMILES canónico |
CC1C=C(C=C(N(C1=O)CC(C)N2CCCC2)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


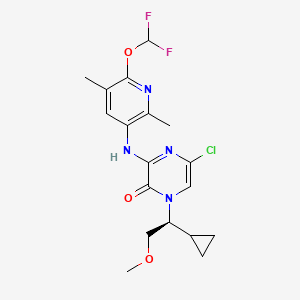
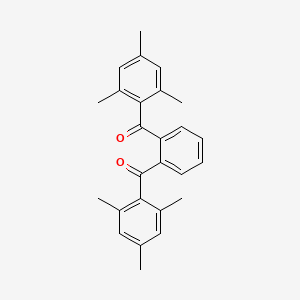

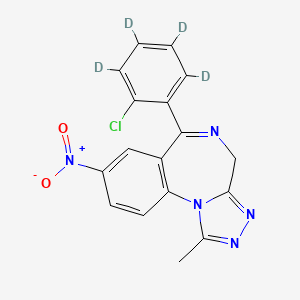


![2-azaniumylethyl (2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyloxy]-3-(stearoyloxy)propyl phosphate](/img/structure/B11941426.png)
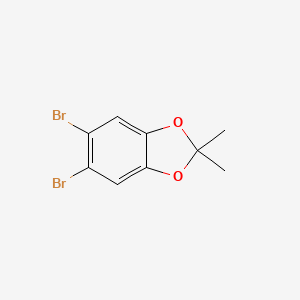
![(1E)-1-phenylethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11941436.png)


![(2R,3R,4S,5R)-2-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-((S)-hydroxy(phenyl)methyl)tetrahydrofuran-3,4-diol](/img/structure/B11941446.png)
